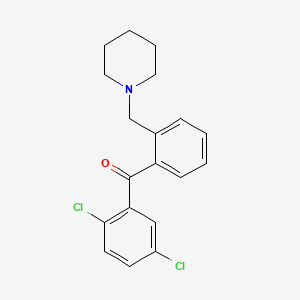
4'-Methyl-3-(4-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylpropiophenone is an aromatic ketone that is propiophenone bearing a methyl group at C-4 . It is a chemical reagent used in electrocarboxylation reactions . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .
Synthesis Analysis
4’-Methylpropiophenone can be synthesized through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst . Another synthesis method involves the reaction of sodium p-tolylsulfinate with Pd (O2CCF3)2, ligand, H2O, THF, and MeCN .Molecular Structure Analysis
The molecular formula of 4’-Methylpropiophenone is C10H12O . Structurally, it consists of a propiophenone backbone with a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis
4’-Methylpropiophenone is used for electrocarboxylation reactions . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis
4’-Methylpropiophenone has a refractive index of 1.528 (lit.), a boiling point of 238-239 °C (lit.), and a density of 0.993 g/mL at 25 °C (lit.) . The molecule contains a polar carbonyl (C=O) bond and a nonpolar benzene ring, making it soluble in both non-polar and polar solvents .Applications De Recherche Scientifique
Synthesis of CRAC Channel Inhibitors
This compound serves as a building block in synthesizing N-(4-Chlorophenyl)-N′-[1-(4-methylphenyl)propyl]urea , which is a potential inhibitor of CRAC (Calcium Release-Activated Calcium) channels. These channels are significant in various physiological processes, and their inhibitors can be crucial in researching and treating diseases related to calcium dysregulation .
Catalyst for Cyclic Carbonates Synthesis
It is used to synthesize mono and trinuclear cobaloxime/organocobaloxime complexes. These complexes act as efficient catalysts for producing cyclic carbonates, which have applications in industrial processes and materials science due to their utility as green solvents and intermediates in organic synthesis .
Organic Synthesis Precursor
As an organic aromatic ketone, 4’-Methylpropiophenone is a fundamental precursor in organic synthesis. Its reactive ketone group allows for the synthesis of complex molecules, making it valuable for creating various pharmaceuticals and research compounds .
Pharmaceutical Intermediate
This compound is utilized as an intermediate in pharmaceutical manufacturing. Its chemical structure is conducive to modifications that lead to the development of new medicinal drugs .
Electrocarboxylation Reactions
4’-Methylpropiophenone: is involved in electrocarboxylation reactions. These reactions are part of organic synthesis methods used to introduce carboxyl groups into molecules, which is a critical step in synthesizing many types of organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
1,3-bis(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYISYRTPBXJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644109 |
Source


|
| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methylphenyl)propan-1-one | |
CAS RN |
20615-46-7 |
Source


|
| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)